[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Description
[3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid (molecular formula: C₁₂H₉BrN₂O₃, molecular weight: 309.13 g/mol) is a pyridazinone derivative characterized by a 4-bromophenyl substituent at the 3-position of the pyridazinone ring and an acetic acid moiety at the 1-position. This compound has garnered attention in medicinal chemistry due to its structural versatility, enabling modifications for targeting enzymes such as monoamine oxidases (MAOs) and formyl peptide receptors . Its synthesis typically involves condensation reactions of pyridazinone precursors with brominated aromatic aldehydes or esters, followed by hydrolysis or functionalization of the acetic acid side chain .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSSCFWIRVIXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized with an appropriate dicarbonyl compound under acidic conditions to yield the pyridazine ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways is of particular interest in the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as liquid crystals and polymers. Its unique structure contributes to the desired physical and chemical characteristics of these materials.
Mechanism of Action
The mechanism of action of [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural analogs of [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, highlighting differences in substituents, molecular properties, and reported bioactivities:
Structural and Electronic Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-bromophenyl group in the parent compound introduces electron-withdrawing effects, enhancing electrophilicity at the pyridazinone ring compared to methoxy (electron-donating) analogs. This difference impacts binding to MAO-B’s hydrophobic pocket, as seen in the higher inhibitory potency (IC₅₀: 5 µM) of the bromophenyl derivative versus methoxy analogs (IC₅₀: >20 µM) .
- Side Chain Modifications : Replacement of the acetic acid moiety with amides (e.g., 8a) or adamantyl groups (e.g., ) alters pharmacokinetic profiles. For instance, adamantyl derivatives exhibit improved blood-brain barrier penetration due to increased lipophilicity .
Pharmacological Profiles
- MAO Inhibition : The bromophenyl derivative shows selectivity for MAO-B over MAO-A, attributed to steric compatibility with MAO-B’s smaller substrate cavity. In contrast, bulkier analogs like the adamantyl derivative () exhibit broader kinase inhibition .
- Anti-Inflammatory Activity : Methylthio-benzyl derivatives (e.g., 7a) demonstrate potent formyl peptide receptor antagonism, reducing neutrophil chemotaxis in vitro (Ki: 0.8 µM), whereas bromophenyl analogs lack this activity .
Biological Activity
[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a pyridazine ring and a bromophenyl group, has been investigated for its pharmacological properties, particularly in the context of anti-inflammatory and anticancer effects.
- IUPAC Name : 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetic acid
- Molecular Formula : C12H9BrN2O3
- Molecular Weight : 309.11 g/mol
The biological activity of [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory processes and cancer progression. The compound may inhibit the activity of certain enzymes, leading to reduced inflammation and tumor growth.
Anti-inflammatory Activity
Research indicates that [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid exhibits significant anti-inflammatory properties. It has been shown to modulate the expression of pro-inflammatory cytokines and inhibit the activation of NF-kB, a key transcription factor involved in inflammation.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit cell proliferation. The specific pathways affected include those related to cell cycle regulation and apoptosis.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- In vitro studies revealed that [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
- Anticancer Mechanism Exploration :
- Comparative Analysis :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
